methyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate
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Description
Methyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate is a useful research compound. Its molecular formula is C17H13Cl2NO5 and its molecular weight is 382.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.0170779 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s likely that it interacts with its targets by binding to active sites, thereby modulating their function .
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, similar compounds have been found to affect the Suzuki–Miyaura-coupling pathway, a key process in organic synthesis . The compound might also be involved in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are well-distributed in the body .
Result of Action
Similar compounds have been found to exhibit cytotoxic properties and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability might be affected by air and moisture . Furthermore, the compound’s action might be influenced by the pH and temperature of its environment .
Biological Activity
Methyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various studies and findings.
Synthesis and Structural Characteristics
The compound can be synthesized through multicomponent reactions involving furo[3,2-c]pyran derivatives. The synthesis typically employs dimethyl acetylenedicarboxylate and triphenylphosphine as key reagents. The structure features a pyrano[3,2-c]pyran core that is known for various biological activities due to its unique heterocyclic framework.
1. Anticancer Activity
Several studies have investigated the cytotoxic effects of pyrano derivatives on human cancer cell lines. For instance, the cytotoxicity of similar compounds was evaluated using human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The results indicated promising cytotoxic activities with IC50 values suggesting effective inhibition of cell proliferation at micromolar concentrations .
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
Methyl Pyrano Compound | MCF-7 | 16.19 ± 1.35 |
Methyl Pyrano Compound | HCT-116 | 17.16 ± 1.54 |
2. Cytogenetic Effects
In vitro studies have shown that the compound exhibits significant effects on cytogenetic parameters such as micronucleus formation and mitotic index in cultured human lymphocytes. High concentrations were found to induce genotoxicity, highlighting the importance of dose-response relationships in evaluating safety and efficacy .
3. Antimicrobial Activity
Preliminary screening of related pyrano compounds for antimicrobial properties revealed limited efficacy due to solubility issues; however, modifications in the chemical structure could enhance these properties .
The biological activity of this compound may involve several mechanisms:
- Free Radical Scavenging: Compounds with similar structures have been reported to act as free radical scavengers, contributing to their anticancer and cytoprotective effects .
- Inhibition of Cell Proliferation: The compound may inhibit key pathways involved in cell cycle progression, particularly in cancer cells, leading to apoptosis .
Case Studies
A notable study focused on a series of pyrano[3,2-c]pyran derivatives demonstrated their potential as anticancer agents through a detailed assessment of their cytotoxic profiles against various cancer cell lines. The study utilized statistical analyses to correlate structure-activity relationships with observed biological effects .
Properties
IUPAC Name |
methyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO5/c1-7-6-10-12(17(22)24-7)13(11-8(18)4-3-5-9(11)19)14(15(20)25-10)16(21)23-2/h3-6,13H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKIIVXDNZBDPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=CC=C3Cl)Cl)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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